molecular formula C14H7NO3 B13934368 1H-[1]benzofuro[3,2-f]indole-2,3-dione

1H-[1]benzofuro[3,2-f]indole-2,3-dione

Cat. No.: B13934368
M. Wt: 237.21 g/mol
InChI Key: QTYBUFZPADYYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-1Benzofuro[3,2-f]indole-2,3-dione is a heterocyclic compound with a complex structure that combines elements of benzofuran and indole.

Preparation Methods

The synthesis of 1H-1benzofuro[3,2-f]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-acetoxymethyl-4-acetylpyrroles with indoles, followed by cyclization using Montmorillonite K10 clay as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-1Benzofuro[3,2-f]indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1H-1Benzofuro[3,2-f]indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1H-1benzofuro[3,2-f]indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chemosensor by binding to metal ions, enhancing its absorption peak in the ultraviolet region . Additionally, its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

1H-1Benzofuro[3,2-f]indole-2,3-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H7NO3

Molecular Weight

237.21 g/mol

IUPAC Name

1H-[1]benzofuro[3,2-f]indole-2,3-dione

InChI

InChI=1S/C14H7NO3/c16-13-9-5-8-7-3-1-2-4-11(7)18-12(8)6-10(9)15-14(13)17/h1-6H,(H,15,16,17)

InChI Key

QTYBUFZPADYYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)NC(=O)C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.